molecular formula C19H18N6OS B3898922 2-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-methylpyridin-2-yl)acetamide

2-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B3898922
M. Wt: 378.5 g/mol
InChI Key: HLTLVBIHCVKEDR-UHFFFAOYSA-N
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Description

2-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-methylpyridin-2-yl)acetamide is a triazinoindole-based acetamide derivative with the molecular formula C₁₉H₁₈N₆OS and a molecular weight of 378.45 g/mol . Key structural features include a triazinoindole core substituted with an ethyl group at the 5-position, a thioether linkage, and a 4-methylpyridin-2-yl acetamide moiety. The compound is achiral, with a calculated logP of 3.2384, indicating moderate lipophilicity, and a polar surface area of 65.467 Ų, suggesting moderate solubility . Its synthetic route involves coupling 2-((5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with 4-methylpyridin-2-amine using standard amidation protocols, as inferred from analogous procedures .

Properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-3-25-14-7-5-4-6-13(14)17-18(25)22-19(24-23-17)27-11-16(26)21-15-10-12(2)8-9-20-15/h4-10H,3,11H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTLVBIHCVKEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-methylpyridin-2-yl)acetamide is a thioether derivative of triazinoindole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.

Molecular Formula

  • Molecular Formula : C_{15}H_{18}N_{4}S
  • Molecular Weight : 298.40 g/mol

Structural Characteristics

The compound features a triazinoindole moiety linked via a thioether bond to an acetamide group. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of triazinoindole derivatives in cancer therapy. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related triazino derivatives exhibited IC50 values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines .

Table 1: Cytotoxicity of Related Triazino Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Compound CMCF-743.4

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Thioether derivatives are known for their ability to inhibit bacterial growth. A study indicated that similar compounds showed effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of the triazine ring is believed to play a crucial role in modulating these interactions.

Case Study 1: Anticancer Screening

In a comprehensive screening of various thioether compounds, one derivative was found to significantly inhibit the growth of cancerous cells while exhibiting minimal toxicity towards normal cells. This suggests a selective action that could be beneficial in developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of similar thioether compounds against multiple strains of bacteria. The results indicated that the compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The ethyl group in the target compound balances lipophilicity better than bulky benzyl () or brominated () analogs, which may improve membrane permeability .
  • Solubility : The 4-methylpyridin-2-yl group in the target compound enhances aqueous solubility compared to halogenated or phenyl-substituted analogs (e.g., Compound 15, 25) .
  • Synthetic Accessibility: The target compound’s synthesis avoids bromination or cyanomethylation steps required for analogs like 23 and 25, streamlining production .

Heterocyclic Variants

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Triazinoindole C₁₉H₁₈N₆OS 378.45 Balanced heterocyclic core for kinase inhibition
Y511-2268 () Triazinoindole + thiadiazole C₁₉H₂₁N₇OS₂ 427.55 Thiadiazole moiety may enhance ATP-binding pocket interactions
SW044248 () Triazinoindole + butanamide C₂₂H₂₃N₅O₂S 421.52 Extended alkyl chain (butanamide) increases metabolic stability

Key Observations:

  • Backbone Flexibility : SW044248’s butanamide chain (vs. acetamide in the target compound) may reduce conformational rigidity, affecting binding kinetics .

Research Findings and Implications

  • Bioactivity : The 4-methylpyridin-2-yl group in the target compound is associated with improved blood-brain barrier penetration compared to phenyl-substituted analogs (e.g., Compound 15) .
  • Selectivity : Brominated analogs (e.g., Compound 25) show higher potency in vitro but suffer from solubility issues, limiting in vivo utility .
  • Metabolic Stability : Ethyl and methyl substituents (target compound vs. benzyl in ) reduce susceptibility to oxidative metabolism, enhancing pharmacokinetic profiles .

Q & A

Advanced Research Question

  • Target Identification : Chemoproteomics (e.g., thermal shift assays) identifies binding partners like kinases or DNA repair enzymes .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • Transcriptomics : RNA-seq reveals downstream pathway modulation (e.g., apoptosis genes BAX/BCL-2) .

Key Finding : Analogous compounds show dual inhibition of topoisomerase II and PI3K pathways, suggesting multi-target potential .

How do structural modifications influence biological activity in SAR studies?

Advanced Research Question

Modification Impact on Activity Reference
5-Ethyl group Enhances lipophilicity, improving blood-brain barrier penetration in CNS targets .
4-Methylpyridinyl Increases selectivity for kinase ATP pockets vs. off-target receptors .
Thioether linker Critical for redox-mediated DNA damage in anticancer activity .

Methodology : Parallel synthesis of analogs with varying substituents followed by hierarchical clustering of bioactivity data .

What pharmacokinetic challenges arise with this compound, and how are they addressed?

Advanced Research Question

  • Solubility : Poor aqueous solubility (logP ~3.5) mitigated via nanocrystal formulations or PEGylation .
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) identifies susceptibility to oxidative metabolism .
  • Plasma Protein Binding : Equilibrium dialysis reveals >90% albumin binding, requiring dose adjustment .

Data-Driven Solution : Prodrug strategies (e.g., phosphate esters) enhance bioavailability in preclinical models .

How should researchers reconcile contradictory data on substituent effects in biological assays?

Advanced Research Question
Contradictions often stem from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cellular Context : Differential expression of targets (e.g., overexpression of efflux pumps in resistant cell lines) .
  • Epistatic Effects : Use combinatorial CRISPR screens to identify genetic modifiers of compound efficacy .

Case Study : Ethyl vs. methyl substituents on the triazinoindole core show opposing effects in Gram-positive vs. Gram-negative bacteria due to membrane permeability differences .

What computational tools predict off-target interactions and toxicity?

Advanced Research Question

  • ToxCast Database : Screens for endocrine disruption or hepatotoxicity .
  • Deep Learning Models : Predict hERG channel inhibition (cardiotoxicity risk) using DeepTox or ADMETlab .
  • Molecular Dynamics (MD) : Simulates binding stability to avoid promiscuous targets (e.g., 100 ns MD for kinase selectivity) .

Validation : Compare in silico predictions with zebrafish embryo toxicity assays (LC50 > 10 μM for safe candidates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-methylpyridin-2-yl)acetamide

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